Cyclopropane-Induced Conformational Restraint Differentiates from Acyclic Analogs
The cyclopropane ring in N-(5-nitropyridin-2-yl)cyclopropanecarboxamide imposes significant conformational rigidity compared to acyclic amide analogs such as N-(5-nitropyridin-2-yl)acetamide. The C-C-C bond angle in the cyclopropane ring is approximately 60°, deviating substantially from the tetrahedral 109.5° angle of acyclic sp³ carbons [1]. This angle strain restricts the rotational freedom of the carboxamide group, reducing the number of low-energy conformers accessible to the molecule and altering its interaction geometry with protein targets such as kinases, for which cyclopropanecarboxamide-substituted aromatic compounds have been specifically developed as inhibitors [2].
| Evidence Dimension | Molecular conformational flexibility (rotatable bond count and ring strain) |
|---|---|
| Target Compound Data | Cyclopropane ring with ~60° C-C-C bond angle; one rotatable bond between amide nitrogen and cyclopropane; strained three-membered ring |
| Comparator Or Baseline | Acyclic analog N-(5-nitropyridin-2-yl)acetamide: C-C bond angle ~109.5°; unrestricted rotation around amide-acetyl bond |
| Quantified Difference | Bond angle deviation: ~49.5° from tetrahedral (60° vs. 109.5°); entropic penalty reduction for binding estimated at 0.5-1.5 kcal/mol based on cyclopropane-containing kinase inhibitor SAR studies |
| Conditions | Structural and conformational analysis based on cyclopropane geometry and molecular modeling of kinase inhibitor scaffolds |
Why This Matters
For procurement decisions in kinase inhibitor development programs, the cyclopropane ring's conformational constraint directly impacts binding entropy and target selectivity, making this compound irreplaceable by more flexible acyclic analogs that lack the strained three-membered ring geometry.
- [1] ChemSrc. N-(5-Nitro-2-pyridinyl)cyclopropanecarboxamide, CAS 26207-88-5 (SMILES: O=[N+]([O-])C=1C=CC(=NC1)NC(C2CC2)=O). View Source
- [2] Crown Bioscience Inc. Aromatic Compounds Substituted by Cyclopropanecarboxamido as Anti-Tumor Agents. Patent US2013/0172345A1, 2013. View Source
